REACTION_CXSMILES
|
Br[C:2]1C=CC(C=C)=C(C)[CH:3]=1.[Br:11][C:12]1[CH:13]=[C:14]([CH2:21][CH3:22])[C:15](I)=[C:16]([CH2:18][CH3:19])[CH:17]=1.C[Si](C)(C)C=C>>[Br:11][C:12]1[CH:13]=[C:14]([CH2:21][CH3:22])[C:15]([CH:2]=[CH2:3])=[C:16]([CH2:18][CH3:19])[CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C=C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C1)CC)C=C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |